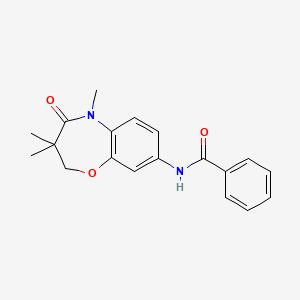

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Description

Properties

IUPAC Name |

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-19(2)12-24-16-11-14(9-10-15(16)21(3)18(19)23)20-17(22)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJHBXWCJDKDTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety .

Scientific Research Applications

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often involve binding to active sites or allosteric sites on the target molecules .

Comparison with Similar Compounds

Substituent Effects on Benzoxazepine Core

- Target vs. and : The target shares the 3,3,5-trimethyl substitution pattern with and . However, replaces the 5-methyl with a 5-propyl group , likely increasing lipophilicity and steric bulk .

- Positional Isomerism (7-yl vs. 8-yl) : attaches the benzamide at the 7-position instead of 8-yl, which may alter binding interactions in biological systems due to spatial rearrangement .

Amide Group Modifications

Molecular Weight and Physicochemical Properties

- has the highest molecular weight (420.42 g/mol) due to the trifluoromethyl and propyl groups .

- ’s tert-butyl substituent contributes to a higher molecular weight (380.48 g/mol) compared to the target’s hypothetical value (~380.48 g/mol) .

Implications for Research and Development

While direct pharmacological data for the target compound are unavailable, comparisons with analogs suggest:

- Positional Sensitivity : Attachment at 7-yl () vs. 8-yl may drastically alter target engagement.

- Electron-Withdrawing Groups : The trifluoromethyl group in could enhance binding affinity to electron-deficient receptors .

- Hydrophobic Interactions : The tert-butyl group in may improve membrane permeability or protein binding .

Further studies should prioritize synthesizing the target compound and evaluating its biological activity relative to these analogs.

Biological Activity

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 314.34 g/mol

- CAS Number : 921867-83-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of various enzymes and receptors involved in critical biological pathways.

- Enzyme Inhibition : It may inhibit enzymes related to metabolic processes.

- Receptor Modulation : The compound can bind to receptors that regulate cellular signaling pathways.

Anticancer Properties

Several studies have indicated that this compound exhibits anticancer properties through various mechanisms:

- Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death).

Neuroprotective Effects

Research suggests that this compound may offer neuroprotective effects:

- Reduction of Oxidative Stress : The compound appears to reduce oxidative stress markers in neuronal cells.

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects:

- Cytokine Modulation : It can modulate the production of pro-inflammatory cytokines in immune cells.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of tumor growth in xenograft models when treated with the compound. |

| Study 2 | Reported neuroprotective effects in models of neurodegeneration, with reduced apoptosis in neuronal cultures. |

| Study 3 | Showed anti-inflammatory effects in animal models of arthritis by reducing cytokine levels. |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- In Vitro Studies : In vitro assays revealed that the compound significantly reduces cell viability in cancer cell lines at micromolar concentrations.

- In Vivo Efficacy : Animal studies demonstrated a dose-dependent response in tumor size reduction when administered orally.

- Mechanistic Insights : Molecular docking studies suggest strong binding affinity to targets involved in cancer and neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.